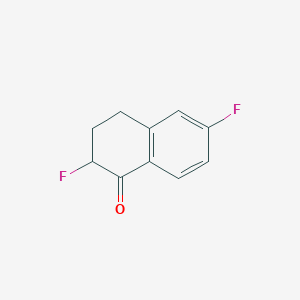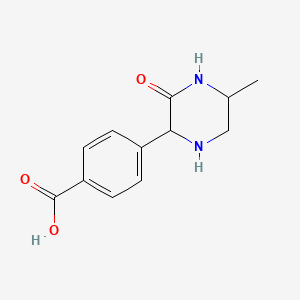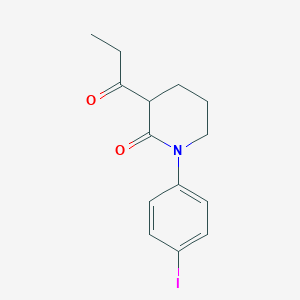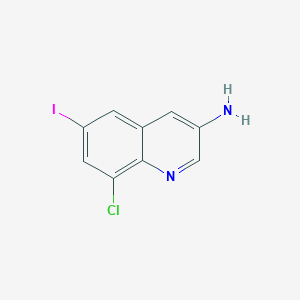
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C10H8F2O. It is a fluorinated derivative of tetrahydronaphthalenone, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols or hydrocarbons
Substitution: Various substituted naphthalenones depending on the nucleophile used.
科学的研究の応用
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals
作用機序
The mechanism of action of 2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, potentially leading to improved efficacy and reduced side effects .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-one: The non-fluorinated parent compound.
2,6-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one: A chlorinated analogue.
2,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-one: A brominated analogue.
Uniqueness
2,6-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties. Fluorine atoms can increase the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications .
特性
分子式 |
C10H8F2O |
|---|---|
分子量 |
182.17 g/mol |
IUPAC名 |
2,6-difluoro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H8F2O/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h2-3,5,9H,1,4H2 |
InChIキー |
QTWXAFYNNWYLJN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)F)C(=O)C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid](/img/structure/B13250578.png)
![Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13250585.png)

![1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine](/img/structure/B13250607.png)
![(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B13250611.png)
![1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B13250614.png)
![2-[2-(1,2,3,6-tetrahydropyridin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13250615.png)



![(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13250632.png)
![Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13250643.png)
![[(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine](/img/structure/B13250650.png)
